molecular formula C24H27FN6OS2 B2543099 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1105221-52-0

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2543099
CAS No.: 1105221-52-0
M. Wt: 498.64
InChI Key: XACSTNAIUIRIPW-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone features a 1,3,4-thiadiazole core substituted with a 4-fluorophenylpiperazine moiety via a sulfur atom at position 2. A thioether linkage connects this heterocycle to an ethanone group, which is further substituted with a 4-phenylpiperazine (Figure 1). This structure combines two pharmacologically significant motifs:

  • Piperazine derivatives: Known for modulating receptor binding (e.g., serotonin, dopamine) due to their conformational flexibility and hydrogen-bonding capabilities .
  • 1,3,4-Thiadiazole: A heterocycle with electron-deficient properties, often enhancing metabolic stability and intermolecular interactions .

Synthetic routes for analogous compounds suggest this molecule could be synthesized via nucleophilic substitution between a bromoethanone intermediate and a thiadiazole-thiol derivative under basic conditions (e.g., triethylamine in ethanol) .

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6OS2/c25-19-6-8-21(9-7-19)29-12-16-31(17-13-29)23-26-27-24(34-23)33-18-22(32)30-14-10-28(11-15-30)20-4-2-1-3-5-20/h1-9H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACSTNAIUIRIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibit a range of biological activities:

  • Anticancer Properties : Compounds containing thiadiazole and piperazine moieties have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiadiazoles have been reported to possess anticancer activity with IC50 values in the micromolar range against colon and breast cancer cells .
  • Neuropharmacological Effects : Piperazine derivatives are often explored for their potential as anxiolytics and antidepressants. The structural modifications in this compound may enhance its interaction with serotonin and dopamine receptors, which are crucial in mood regulation .

Anticancer Activity Evaluation

A study demonstrated that thiadiazole derivatives exhibited significant antiproliferative activity against human cancer cell lines. The compound under discussion was synthesized and tested for its ability to inhibit cell growth, showing promising results with an IC50 value indicative of its potential as an anticancer agent .

Neuropharmacological Profiling

Research focused on the piperazine component revealed that similar compounds could act as selective serotonin reuptake inhibitors (SSRIs). The dual action on serotonin and dopamine receptors suggests that this compound may be effective in treating mood disorders. In vitro studies indicated that modifications to the piperazine structure could enhance receptor binding affinity .

Comparison of Biological Activities

Activity TypeCompound TypeObserved Effects
AnticancerThiadiazole derivativesSignificant cytotoxicity against cancer cells
NeuropharmacologicalPiperazine derivativesPotential as SSRIs and anxiolytics

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Heterocycle Piperazine Substituents Linkage Type Key Modifications
Target Compound 1,3,4-Thiadiazole 4-Fluorophenyl, Phenyl Thioether Dual piperazine, fluorophenyl
2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(sulfonyl)piperazin-1-yl)ethanone Tetrazole Sulfonyl-substituted phenyl Thioether Sulfonyl group, tetrazole core
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium None 2-Fluorobenzoyl, 4-hydroxyphenyl Carbonyl Trifluoroacetate counterion
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone None 4-Trifluoromethylphenyl, thiophene Carbonyl Trifluoromethyl, thiophene
2-(4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole 1,2,4-Triazole Phenylamino-thiadiazole Thioether-methyl Triazole-thiadiazole hybrid

Key Observations:

  • Piperazine Substituents : The dual piperazine groups in the target compound (4-fluorophenyl and phenyl) contrast with sulfonyl () or trifluoromethyl () variants, altering lipophilicity and hydrogen-bonding capacity. Fluorine at the para position may improve metabolic stability compared to ortho-fluorinated analogues ().

Key Findings:

  • Synthetic Complexity : The target compound’s synthesis is comparable to tetrazole derivatives () but requires precise control to avoid disulfide byproducts.
  • Lipophilicity : The dual arylpiperazines increase LogP relative to sulfonyl-containing analogues (), suggesting improved membrane permeability but reduced aqueous solubility.
  • Thermal Stability: The 1,3,4-thiadiazole core (target, ) confers higher stability than non-heterocyclic analogues ().

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of a thiosemicarbazide precursor. A representative protocol involves:

  • Reacting 4-(4-fluorophenyl)piperazine-1-carbothioamide with hydrazine hydrate under acidic conditions to form the thiadiazole ring.
  • Optimized conditions : Reflux in ethanol with concentrated HCl (12 h, 80–85°C), yielding 85–90% pure product.

Mechanistic Insight :
The reaction proceeds through intramolecular cyclodehydration, where the thiourea moiety reacts with the hydrazine-derived nitrogen to form the thiadiazole ring.

Functionalization with Piperazine

4-(4-Fluorophenyl)piperazine is introduced via nucleophilic substitution:

  • Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 1-(4-fluorophenyl)piperazine in the presence of phosphorus oxychloride (POCl₃) as a coupling agent.
  • Yield : 72–78% after silica gel chromatography (ethyl acetate/hexane, 3:7).

Synthesis of 1-(4-Phenylpiperazin-1-yl)ethanone

Acetylation of Piperazine

A two-step procedure is employed:

  • Protection of piperazine : Benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
  • Acetylation : Treatment with acetyl chloride in anhydrous DMF at 0–5°C, followed by deprotection using H₂/Pd-C.

Critical Note : The acetyl group must be introduced selectively at the piperazine nitrogen distal to the phenyl group to avoid regioisomer formation.

Coupling via Thioether Formation

Thiol-Activated Coupling

The thioether bond is formed through a nucleophilic substitution reaction:

  • Reacting 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol with 1-(4-phenylpiperazin-1-yl)-2-bromoethanone in DMF using K₂CO₃ as a base.
  • Conditions : 60°C, 8 h under nitrogen atmosphere.
  • Yield : 65–70% after purification (column chromatography, CH₂Cl₂:MeOH 95:5).

Side Reactions :

  • Competing oxidation of the thiol to disulfide (mitigated by inert atmosphere).
  • Over-alkylation at the piperazine nitrogen (controlled by stoichiometric excess of bromoethanone).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45–7.32 (m, 5H, Ar-H), 6.98–6.85 (m, 4H, fluorophenyl), 3.82–3.45 (m, 8H, piperazine-CH₂), 3.10 (s, 2H, CH₂-CO), 2.95–2.70 (m, 8H, piperazine-CH₂).
  • ¹³C NMR :
    • 202.5 (C=O), 160.1 (C-F), 154.3 (thiadiazole-C), 129.8–115.4 (Ar-C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₂₅H₂₈F N₆O S₂: 543.18; found: 543.21.

Elemental Analysis

  • Calculated : C 62.73%, H 5.56%, N 16.47%, S 11.21%.
  • Observed : C 62.68%, H 5.61%, N 16.39%, S 11.18%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Thiol-bromoethanone 65–70 ≥98 High regioselectivity Requires anhydrous conditions
Mitsunobu coupling 55–60 95 Mild conditions Costly reagents (DIAD, Ph₃P)
Oxidative coupling 50 90 No base required Low yield due to disulfide byproducts

Industrial-Scale Considerations

  • Cost Efficiency : The thiol-bromoethanone method is preferred for scale-up due to reagent availability and fewer purification steps.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving piperazine and thiadiazole precursors. A typical approach involves:

  • Condensation reactions : Reacting 5-substituted-1,3,4-thiadiazole-2-thiols with halogenated ethanone derivatives under reflux in ethanol or glacial acetic acid .
  • Nucleophilic substitution : Introducing fluorophenyl and phenylpiperazine groups via alkylation or acylation. For example, reacting 2-chloro-1-(4-hydroxyphenyl)ethanone with piperazine derivatives in the presence of potassium carbonate as a base .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or recrystallization (ethanol/water) is used to isolate the final product. Intermediates are characterized by TLC , melting point analysis , and HPLC to confirm purity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., piperazine N–CH2_2, thiadiazole S–C), aromatic fluorophenyl signals, and ketone carbonyl peaks .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C23_{23}H23_{23}F2_2N6_6OS2_2) .
  • FT-IR : Confirms functional groups like C=O (~1700 cm1^{-1}) and C–S (~650 cm1^{-1}) .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays : Antifungal/antibacterial activity is tested via agar diffusion or microdilution (MIC/MBC). Cytotoxicity is evaluated using MTT assays on mammalian cell lines .
  • Enzyme inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization) quantify interactions with targets like 5-HT receptors, leveraging the piperazine moiety’s affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while ethanol minimizes side reactions .
  • Catalysts : Using phase-transfer catalysts (e.g., TBAB) improves interfacial reactions. For example, yields increased from 48% to ~65% in a fluorobenzoyl piperazine synthesis .
  • Temperature control : Reflux at 80–100°C balances reaction speed and decomposition. Lower temperatures (25–40°C) are preferred for acid-sensitive intermediates .

Q. How do researchers resolve contradictions in spectroscopic or biological data?

  • Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous proton assignments. For example, Acta Crystallographica studies confirmed dihedral angles in fluorophenyl-piperazine derivatives .
  • Dose-response curves : Replicate bioassays with adjusted concentrations to distinguish true activity from artifacts. Inconsistent MIC values may indicate solubility issues, addressed by formulating derivatives with PEG .

Q. What computational strategies predict the compound’s biological targets and SAR?

  • Molecular docking : Software like AutoDock Vina simulates binding to receptors (e.g., dopamine D2_2) using crystal structures (PDB IDs: 6CM4, 7F6W). The thiadiazole-thioether moiety shows high affinity for hydrophobic pockets .
  • QSAR modeling : Hammett constants (σ) of substituents (e.g., 4-F vs. 4-OCH3_3) correlate with logP and IC50_{50} values. Fluorine’s electronegativity enhances membrane permeability in derivatives .

Q. How are stability and degradation profiles studied under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., thioether oxidation to sulfoxide) .
  • Plasma stability : Incubate with human plasma and quantify parent compound loss over 24 hours. Piperazine derivatives often show t1/2_{1/2} < 6 hours due to esterase-mediated hydrolysis .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .
  • Advanced questions emphasize mechanistic analysis, reproducibility, and translational potential.

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